Delfinidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

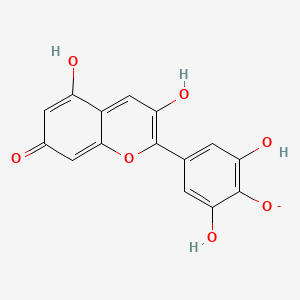

Delphinidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of delphinidin; major species at pH 7.3. It has a role as an antineoplastic agent, a biological pigment and a plant metabolite. It is a conjugate base of a delphinidin.

科学的研究の応用

Anticancer Properties

Delphinidin has garnered significant attention for its anticancer effects. Research indicates that it can inhibit the proliferation and metastasis of various cancer types through multiple mechanisms.

Key Findings:

- Inhibition of Cancer Cell Growth: Delphinidin has been shown to suppress cell growth in prostate cancer cells (PC-3) by inducing apoptosis and inhibiting key signaling pathways such as NF-κB .

- Effects on Colorectal Cancer: In studies involving colorectal cancer cells (DLD-1), delphinidin reduced cell motility and invasion by downregulating epithelial-mesenchymal transition (EMT) markers and integrin expression .

- Breast and Ovary Cancer: Delphinidin demonstrated dose-dependent inhibition of migration in ovarian cancer cells (SKOV3) and reduced tumor formation in vivo .

Table 1: Summary of In Vitro and In Vivo Studies on Delphinidin's Anticancer Effects

| Cancer Type | Study Type | Concentration | Main Findings |

|---|---|---|---|

| Prostate | In Vitro | 15-240 µM | Induced apoptosis; inhibited NF-κB activity |

| Colorectal | In Vitro | 100 µM | Reduced metastasis; downregulated integrins |

| Ovarian | In Vivo | 2 mg/animal | Decreased tumor size; no toxicity observed |

Anti-Inflammatory Effects

Delphinidin possesses anti-inflammatory properties that may contribute to its health benefits. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.

Mechanisms:

- Cytokine Inhibition: Studies have indicated that delphinidin can reduce the secretion of inflammatory cytokines such as TNF-α and IL-6 in various cell types .

- NF-κB Pathway Modulation: By inhibiting NF-κB activation, delphinidin may help mitigate chronic inflammation associated with various diseases.

Cardiovascular Health

Delphinidin's role in cardiovascular health is also noteworthy. It has been associated with improved endothelial function and reduced oxidative stress.

Key Insights:

- Endothelial Function: Delphinidin has been shown to enhance endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and improving blood flow .

- Oxidative Stress Reduction: Its antioxidant properties help combat oxidative stress, which is a significant factor in cardiovascular diseases.

Gut Microbiota Modulation

Recent studies suggest that delphinidin can positively influence gut microbiota composition, which is crucial for overall health.

Research Highlights:

化学反応の分析

pH-Dependent Structural Transformations

Delphinidin undergoes reversible structural changes depending on pH, which directly impact its stability and reactivity:

Solvent Effects :

-

Methanol provides optimal solvation energy (-55.9 kcal/mol at pH 1) .

-

Water reduces chemical hardness, enhancing delphinidin’s electrophilicity (electrophilicity index = 7.906) .

Degradation and Metabolite Formation

Delphinidin degrades rapidly under physiological and thermal conditions, producing bioactive metabolites:

Key Finding : Gallic acid, a primary degradation product, contributes to intracellular glutathione upregulation (100 nM–1 µM) in endothelial cells, enhancing antioxidant defense .

Antioxidant Reaction Mechanisms

Density functional theory (DFT) studies reveal delphinidin’s radical scavenging activity:

| Radical | Active Site | Bond Dissociation Energy (BDE) | Reaction Enthalpy (ΔH, kcal/mol) |

|---|---|---|---|

| O₂⁻ (superoxide) | C4'–OH | 78.3 (in water) | -22.4 (exergonic) |

| OOH (hydroperoxide) | C3–OH | 81.9 (in ethanol) | -18.7 |

-

Delphinidin’s coplanar structure (dihedral angle: -2.8° between B and C rings) enhances conjugation, improving electron donation capacity .

-

Exhibits higher antioxidant activity than pelargonidin due to three hydroxyl groups on the B-ring .

Enzymatic Reactions and Sulfation

Delphinidin undergoes sulfation via sulfotransferase SULT1A3 :

| Parameter | Detail |

|---|---|

| Enzyme specificity | Catalyzes sulfate conjugation of phenolic groups using PAPS . |

| Molecular weight | 34.2 kDa |

| Optimal pH | 6.5–7.0 (intestinal conditions) |

Stability Enhancements via Co-Pigmentation

Flavone co-pigments (e.g., apigenin) stabilize delphinidin via:

特性

分子式 |

C15H9O7- |

|---|---|

分子量 |

301.23 g/mol |

IUPAC名 |

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2,6-dihydroxyphenolate |

InChI |

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5,17-21H/p-1 |

InChIキー |

GXJDGHPXUVXIBO-UHFFFAOYSA-M |

正規SMILES |

C1=C(C=C(C(=C1O)[O-])O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。